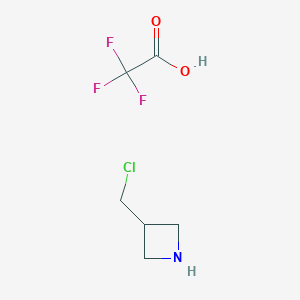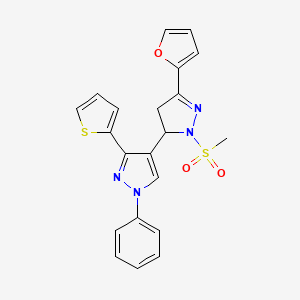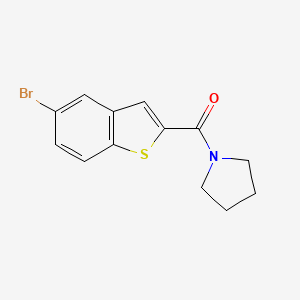![molecular formula C14H17ClN2O B3008036 2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile CAS No. 2411219-71-9](/img/structure/B3008036.png)
2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile is an organic compound with a complex structure that includes a chloro-substituted benzene ring, an aziridine ring, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a cyanide source under basic conditions.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an epoxide or a halohydrin, in the presence of a base.
Attachment of the Aziridine to the Benzonitrile Core: The final step involves the coupling of the aziridine ring to the benzonitrile core through an ether linkage, which can be achieved using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride (NaH), can facilitate substitution reactions.
Major Products Formed
Oxidation: Aziridine N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies investigating the biological activity of aziridine-containing compounds, including their potential as anticancer agents.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile is not well-documented, but it is likely to involve interactions with biological macromolecules such as proteins or nucleic acids. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or the disruption of DNA function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methylbenzonitrile: Lacks the aziridine ring, making it less reactive.
6-Chloro-2-purinamine: Contains a purine ring instead of an aziridine ring, leading to different biological activities.
2-Chloro-6-methoxybenzonitrile: Contains a methoxy group instead of the aziridine ring, affecting its reactivity and applications.
Uniqueness
2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile is unique due to the presence of the aziridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)7-17-8-11(17)9-18-14-5-3-4-13(15)12(14)6-16/h3-5,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLCALGGOJLIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=C(C(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)


![N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B3007966.png)



![3-[5-(3-Chlorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyridazine](/img/structure/B3007972.png)
![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

